3-Cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a synthetic compound belonging to the class of 1,2,4-oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom in their structure. This compound has garnered interest in medicinal chemistry due to its potential biological activity, particularly in drug discovery and development.
The compound is classified under the oxadiazole derivatives, which are known for their diverse pharmacological properties. Oxadiazoles have been explored for their antimicrobial, anti-inflammatory, and anticancer activities. The specific structure of 3-cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole suggests potential applications in various therapeutic areas due to the presence of both cyclopropyl and trifluoromethyl groups, which can enhance biological activity and selectivity.
The synthesis of 1,2,4-oxadiazoles can be achieved through several methodologies. Common approaches include:
The synthesis typically requires careful control of reaction conditions including temperature, solvent choice, and catalyst presence to optimize yield and purity. For example, the use of tetrabutylammonium hydroxide as a catalyst has been reported to enhance yields significantly .
The molecular structure of 3-cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole consists of a five-membered ring featuring two nitrogen atoms and one oxygen atom. The cyclopropyl group contributes to the compound's rigidity and potential biological activity, while the trifluoromethyl group is known to enhance lipophilicity and metabolic stability.
The molecular formula for this compound is CHFNO. The presence of trifluoromethyl (CF) groups often influences the compound's electronic properties, enhancing its reactivity in biological systems.
The chemical reactivity of 3-cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can be explored through various reactions typical for oxadiazole derivatives:
Reactions involving this compound may require specific conditions such as temperature control and solvent choice to ensure optimal yields. For instance, reactions conducted in aprotic solvents have shown higher efficiency compared to polar protic solvents .
The mechanism of action for compounds like 3-cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole often involves interactions at molecular targets within biological systems. The oxadiazole moiety can act as a bioisostere for carboxylic acids or amines, potentially modulating enzyme activity or receptor binding.
Studies have indicated that oxadiazoles can inhibit various biological pathways by interacting with enzymes or receptors critical for disease progression. The trifluoromethyl group may enhance binding affinity due to its electron-withdrawing nature.
The physical properties of 3-cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole include:
Chemical properties include:
The potential applications of 3-cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole span various fields including:
Research continues into optimizing the synthesis methods and exploring further biological activities associated with this compound to fully understand its therapeutic potential.
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger (initially termed "furo[ab]diazoles"), remained a chemical curiosity for nearly 80 years before its medicinal potential was recognized [1] [2]. The 1960s marked a pivotal turning point with the approval of Oxolamine as the first therapeutic agent featuring this core, utilized for its antitussive properties [2]. This breakthrough catalyzed systematic exploration of the heterocycle’s bioactivity. The discovery of naturally occurring 1,2,4-oxadiazoles – phidianidines A and B isolated from the marine mollusk Phidiana militaris in 2011 – demonstrated significant cytotoxic and neuroactivity profiles, further validating the scaffold’s biological relevance [1] [4].
The early 21st century witnessed accelerated clinical translation. Pleconaril (antiviral, targeting enteroviruses) and Ataluren (treatment for Duchenne muscular dystrophy via nonsense mutation readthrough) exemplify successful FDA-approved drugs incorporating the 1,2,4-oxadiazole pharmacophore [2] [4]. Patent activity surged concurrently, exemplified by novel histone deacetylase 6 (HDAC6) inhibitors (e.g., 3-heterocyclyl-5-trifluoromethyl-1,2,4-oxadiazoles) for cancer and neurodegeneration [5], and Smo antagonists (e.g., 1,2,4-oxadiazole-piperidine/piperazine derivatives) targeting the Hedgehog pathway in malignancies [7]. Analysis of publication trends reveals a near-exponential increase in medicinal chemistry studies focused on 1,2,4-oxadiazoles since 2000, solidifying their status as a privileged scaffold [1] [2].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Discovery
Year | Milestone | Significance |
---|---|---|
1884 | Synthesis by Tiemann & Krüger | Initial discovery and structural characterization |
1960s | Oxolamine FDA approval | First therapeutic agent (antitussive) |
2011 | Isolation of Phidianidines A/B | First natural products containing 1,2,4-oxadiazole core |
2000s | Pleconaril, Ataluren FDA approvals | Clinical validation for antiviral and genetic disorders |
2017 | HDAC6 Inhibitor Patents (e.g., WO2017222950A1) | Expansion into epigenetic modulation and oncology |
The strategic incorporation of 1,2,4-oxadiazoles into drug candidates primarily stems from their role as bioisosteres for ester and amide functionalities. Traditional amides and esters suffer from susceptibility to enzymatic hydrolysis (e.g., by esterases, amidases) and limited metabolic stability, often leading to short plasma half-lives and poor oral bioavailability [1] [3]. The 1,2,4-oxadiazole ring addresses these liabilities by offering markedly enhanced hydrolytic stability – resistant even to concentrated sulfuric acid – while mimicking the spatial geometry and electronic properties (hydrogen-bond acceptor capacity) of carbonyl groups [1] [2] [3].
Critical physicochemical advantages underpin this bioisosterism:
Table 2: Bioisosteric Properties of 1,2,4-Oxadiazole vs. Traditional Functional Groups
Property | Amide/Esters | 1,2,4-Oxadiazole | Advantage |
---|---|---|---|
Hydrolytic Stability | Low (pH-sensitive, enzymatic cleavage) | High (stable in conc. H₂SO₄) | Improved metabolic stability, longer half-life |
Dipole Moment | ~3.6-4.0 D (trans amide) | ~3.5 D (3,5-diphenyl derivative) | Similar electrostatic potential for target binding |
H-Bond Acceptors | 1 (carbonyl oxygen) | 2-3 (ring N and O atoms) | Enhanced potential for target interactions |
Aromaticity | None (acyclic) | Low (conjugated diene-like) | Tunable electron density |
The design of 3-Cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole integrates three pharmacophores, each conferring distinct physicochemical and target-binding advantages onto the stable 1,2,4-oxadiazole core:
3-Cyclopropyl Group: This substituent contributes enhanced lipophilicity (logP increase) and conformational restriction compared to linear alkyl chains. The cyclopropyl ring’s high C-H bond strength also imparts resistance to oxidative metabolism (particularly CYP450-mediated), a common pathway for smaller alkyl groups. Its stereoelectronic effects subtly modulate electron density within the oxadiazole ring, potentially influencing dipole moment and H-bond acceptor strength [7] [10].
5-[3-(Trifluoromethyl)pyrrolidin-3-yl] Group:
5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
serve as key synthetic intermediates for accessing similar trifluoromethylated oxadiazole architectures [9]. Table 3: Structural Components and Their Rationale in Target Compound
Structural Component | Key Physicochemical/Biological Contributions | Potential Impact on Drug Profile |
---|---|---|
1,2,4-Oxadiazole Core | Metabolic stability, H-bond acceptor capacity, planar geometry, rigid spacer | PK optimization, membrane permeability, target engagement versatility |
3-Cyclopropyl Substituent | Moderate lipophilicity (logP), conformational restriction, metabolic stability (resists oxidation) | Enhanced cellular uptake, defined pharmacophore orientation, improved half-life |
3-(Trifluoromethyl)pyrrolidine at C5 | Strong lipophilicity (CF₃), modulated basicity (pKa), H-bond donor/acceptor capability (N-H if secondary, tertiary N), potential for salt bridge formation, fluorine-specific interactions | Stronger target binding (affinity/potency), potential for CNS penetration (if basic), improved selectivity, metabolic stability |
This molecular architecture exemplifies a rational approach to lead optimization: leveraging the stability and versatility of the 1,2,4-oxadiazole core while appending substituents known to impart desirable ADME properties and enhance specific target interactions. The presence of both cyclopropyl and trifluoromethyl groups aligns with contemporary strategies for optimizing potency and pharmacokinetics in drug discovery.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9